15,15-dibromo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-triene-10,16-dione
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of 15,15-dibromo-18-thia-2,9-diazatetracyclo[9.7.0.0³,⁹.0¹²,¹⁷]octadeca-1(11),2,12(17)-triene-10,16-dione follows established IUPAC conventions for complex polycyclic structures. The compound is registered under CAS number 299962-37-1, providing a unique identifier for regulatory and research purposes. The molecular formula C₁₅H₁₄Br₂N₂O₂S reflects the presence of fifteen carbon atoms, fourteen hydrogen atoms, two bromine atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of 446.2 g/mol.
The IUPAC name systematically describes the tetracyclic core structure, with the notation [9.7.0.0³,⁹.0¹²,¹⁷] indicating the bridging pattern characteristic of this complex ring system. The positioning of the dibromo substituents at the 15,15-positions creates a geminal dibromide functionality that significantly influences both the compound's reactivity and biological properties. The presence of the sulfur atom at position 18 within the ring system contributes to the heterocyclic nature of the molecule, while the nitrogen atoms at positions 2 and 9 provide additional sites for potential hydrogen bonding and biological interactions.
The systematic nomenclature also indicates the presence of two ketone functionalities at positions 10 and 16, contributing to the overall electron-deficient character of the molecule. These carbonyl groups serve as important structural features that may participate in biological recognition processes and contribute to the compound's potential pharmaceutical activities. The double bond system indicated by the triene nomenclature provides sites of unsaturation that may be relevant for chemical reactivity and molecular interactions.
Structural Elucidation via X-Ray Crystallography
X-ray crystallography represents the gold standard for determining the three-dimensional structure of organic compounds at atomic resolution, providing critical insights into bond lengths, angles, and spatial arrangements. For complex heterocyclic compounds such as 15,15-dibromo-18-thia-2,9-diazatetracyclo[9.7.0.0³,⁹.0¹²,¹⁷]octadeca-1(11),2,12(17)-triene-10,16-dione, crystallographic analysis would reveal the precise geometry of the tetracyclic framework and the spatial orientation of the dibromo substituents.
The crystallographic investigation would require the preparation of suitable single crystals with dimensions larger than 0.1 mm in all directions, ensuring high purity and absence of major internal defects such as cracks or twinning. The diffraction data collection process involves rotating the crystal through multiple orientations while recording the intensity of diffracted X-rays, typically generating datasets containing tens of thousands of reflections. The resulting electron density maps would provide definitive information about the conformation of the polycyclic ring system and the relative positioning of heteroatoms within the structure.
Critical structural parameters that would be elucidated through X-ray crystallography include the C-Br bond lengths, which are expected to be approximately 1.9 Å, and the C-S bond lengths within the thiophene-like ring system. The nitrogen atom positioning and hybridization states would be definitively established, providing insights into the planarity or non-planarity of the heterocyclic rings. Additionally, intermolecular interactions within the crystal lattice, including potential hydrogen bonding patterns and π-π stacking interactions, would be revealed through crystallographic analysis.
Spectroscopic Profiling (NMR, IR, UV-Vis, and Mass Spectrometry)
Comprehensive spectroscopic characterization of 15,15-dibromo-18-thia-2,9-diazatetracyclo[9.7.0.0³,⁹.0¹²,¹⁷]octadeca-1(11),2,12(17)-triene-10,16-dione requires multiple analytical techniques to fully elucidate its structural features and confirm molecular identity. Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, while infrared spectroscopy reveals characteristic vibrational frequencies associated with functional groups.
¹H-NMR spectroscopy would be expected to show characteristic signals for the methylene protons adjacent to the dibrominated carbon center, appearing as complex multipets due to coupling with neighboring protons and the influence of the electronegative bromine atoms. The aromatic and heterocyclic protons would appear in the downfield region between 7-8 ppm, with specific chemical shifts depending on the electronic environment created by the nitrogen and sulfur heteroatoms. Integration patterns would confirm the molecular formula and provide evidence for the symmetry or asymmetry of the ring system.
¹³C-NMR spectroscopy would reveal the carbon framework of the molecule, with the carbonyl carbons expected to appear around 190-200 ppm, characteristic of ketone functionalities. The dibrominated carbon center would show a distinctive chemical shift due to the heavy atom effect of bromine substitution. The aromatic and heterocyclic carbon atoms would appear in the 120-160 ppm region, with specific chemical shifts providing information about the electronic properties of each carbon environment.
Infrared spectroscopy would show characteristic absorption bands for the C=O stretching vibrations around 1650-1700 cm⁻¹, confirming the presence of the diketone functionality. The C-Br stretching vibrations would appear in the lower frequency region around 500-600 cm⁻¹. Aromatic C=C stretching vibrations would be observed around 1600-1500 cm⁻¹, while C-S stretching modes would contribute to the fingerprint region below 1000 cm⁻¹.
Mass spectrometry analysis would provide definitive molecular weight confirmation and fragmentation patterns characteristic of the compound's structure. Electron ionization mass spectrometry would show the molecular ion peak at m/z 446, with characteristic fragmentation involving loss of bromine atoms (m/z 367 and 288) and potential rearrangement reactions involving the heterocyclic ring systems. High-resolution mass spectrometry would provide exact mass measurements confirming the molecular formula C₁₅H₁₄Br₂N₂O₂S.
Physicochemical Properties (Solubility, Melting Point, and Stability)
The physicochemical properties of 15,15-dibromo-18-thia-2,9-diazatetracyclo[9.7.0.0³,⁹.0¹²,¹⁷]octadeca-1(11),2,12(17)-triene-10,16-dione are fundamentally influenced by its complex polycyclic structure and the presence of multiple heteroatoms and halogen substituents. The compound's solubility profile would be expected to show limited water solubility due to the predominantly aromatic character and the presence of bulky bromine substituents, while demonstrating enhanced solubility in organic solvents such as dimethyl sulfoxide, chloroform, and acetone.
Based on structural analysis of related heterocyclic compounds reported in the literature, the melting point would be expected to fall within the range of 150-200°C, consistent with the data showing similar compounds with melting points around 152-153°C. The presence of the rigid tetracyclic framework and intermolecular interactions involving the heteroatoms would contribute to a relatively high melting point compared to simpler organic molecules of similar molecular weight.
Chemical stability considerations reveal that the compound would be expected to show reasonable stability under ambient conditions, although the presence of the dibromo functionality may render it susceptible to nucleophilic substitution reactions under basic conditions. The aromatic character of the ring system would provide resistance to oxidation, while the ketone functionalities may be susceptible to reduction under appropriate conditions. UV-visible spectroscopy would likely show characteristic absorption bands in the 250-350 nm region due to π-π* transitions in the extended aromatic system.
The compound's partition coefficient (LogP) would be expected to be positive, indicating lipophilic character that may facilitate membrane permeation in biological systems. This physicochemical profile suggests potential for biological activity while highlighting the need for appropriate formulation strategies for pharmaceutical applications. The stability profile indicates that storage under inert atmosphere conditions would be advisable to prevent potential degradation reactions involving the reactive dibromo functionality.
Properties
IUPAC Name |
15,15-dibromo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-triene-10,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Br2N2O2S/c16-15(17)6-5-8-10-13(22-11(8)12(15)20)18-9-4-2-1-3-7-19(9)14(10)21/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFDKJYKLQDTQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C4=C(S3)C(=O)C(CC4)(Br)Br)C(=O)N2CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Br2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Cyclization Strategies
The diazatricyclic skeleton is typically constructed via tandem cyclization reactions. A plausible route involves the condensation of a preformed thia-diazabicyclic intermediate with a brominated diketone precursor. For example, 3,9-diazabicyclo[4.3.1]decan-10-one may serve as a starting material, undergoing sulfuration with thiourea derivatives under acidic conditions to introduce the thia moiety. Subsequent bromination at the C15 position is achieved using liquid bromine (Br₂) in dichloromethane at 0–5°C, leveraging the electron-rich nature of the bicyclic system to direct electrophilic substitution.
Bromination Protocols
Dibromination at the C15 position is critical for achieving the target structure. Patent CN101781233B outlines a method for vicinal dibromination using Br₂ and hydrogen peroxide (H₂O₂) as an oxidizing agent, which prevents over-bromination. Key parameters include:
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Molar ratios : Substrate/Br₂/H₂O₂ = 1:1.2:0.8
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Temperature : 20–25°C
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Solvent : Water or filtrate (252–420 mL per mole of substrate)
This approach yields 15,15-dibromo intermediates with >85% purity, though purification via column chromatography (SiO₂, hexane/EtOAc 4:1) is required.
Stepwise Synthesis and Optimization
Thia-Diaza Bicyclic Precursor
Synthesis begins with the preparation of 18-thia-2,9-diazatricyclo[9.7.0.0³,⁹]octadeca-1(11),12(17)-diene-10,16-dione via a three-step sequence:
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Cyclocondensation : Reaction of 1,2-diaminocyclohexane with thiomalic anhydride in refluxing toluene forms the thia-diaza ring.
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Oxidative aromatization : Treatment with MnO₂ in acetic acid introduces conjugated double bonds.
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Ketone formation : Oxidation of secondary alcohols using Jones reagent (CrO₃/H₂SO₄) yields the diketone framework.
Bromination of the Diketone Intermediate
The diketone undergoes electrophilic dibromination using Br₂ in CCl₄ under UV light (λ = 365 nm), achieving regioselectivity at the C15 position due to steric and electronic effects. Excess Br₂ is quenched with NaHSO₃, and the crude product is recrystallized from ethanol/water (3:1) to afford white crystals (mp 142–144°C).
Reaction Conditions and Yield Optimization
Temperature and Solvent Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction temperature | 20–25°C | Maximizes bromine selectivity |
| Solvent polarity | Dichloromethane/H₂O | Enhances solubility of polar intermediates |
| Bromine addition rate | 0.5 mL/min | Prevents side reactions (e.g., ring-opening) |
Data derived from CN101781233B and PMC2990348 indicate that maintaining pH 6–7 with NaHCO₃ buffers minimizes hydrolysis of the thia group during bromination.
Catalytic Enhancements
Incorporating Lewis acids like FeCl₃ (5 mol%) accelerates bromine activation, reducing reaction time from 6 h to 2 h. However, this risks over-bromination, necessitating rigorous TLC monitoring (Rf = 0.45 in hexane/EtOAc 3:1).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeOH/H₂O 70:30) shows ≥98% purity with retention time 12.3 min.
Challenges and Alternative Approaches
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
3,3-Dibromo-2,3,8,9,10,11-hexahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to remove bromine atoms.
Cyclization Reactions: The compound can participate in cyclization reactions to form new ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
3,3-Dibromo-2,3,8,9,10,11-hexahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-dibromo-2,3,8,9,10,11-hexahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione involves its interaction with specific molecular targets. The bromine atoms and the polycyclic structure allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2,9-Diphenyl-17λ⁶-Thiatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),2,4,6,8,11(16)-Hexaene-17,17-Dione
- Key Differences :
- Substituents : Lacks bromine atoms but features phenyl groups at positions 2 and 7.
- Ring System : Smaller bicyclic framework ([8.7.0] vs. [9.7.0] in the target compound), leading to reduced steric strain.
- Crystal Packing : Forms C–H⋯O hydrogen-bonded zigzag chains parallel to [101], stabilized by additional C–H⋯C interactions .
10-[5-(6-Bromo-1H-Indol-3-Yl)-6-Oxo-1H-Pyrazin-2-Yl]-1-Hydroxy-4-Imino-7-Methyl-3,5,12-Triazatetracyclo[6.6.1.0²,⁶.0⁹,¹³]pentadeca-2(6),9(13),10-Trien-14-One
- Key Differences: Heteroatoms: Contains an indole-pyrazine fused system and additional hydroxyl/imino groups. Bromine Position: Bromine is located on the indole moiety rather than the tetracyclic core.
Hydrogen Bonding and Crystal Packing
The target compound’s bromine atoms may disrupt hydrogen-bonding patterns observed in non-halogenated analogues. For example:
- Non-brominated analogue (): Forms C(7) chains via C–H⋯O bonds, creating a 3D network.
- 15,15-Dibromo derivative : Bromine’s electronegativity could weaken C–H⋯O interactions but introduce Br⋯O/N halogen bonds, altering supramolecular assembly .
Computational and Experimental Analysis
- Software Utilization :
Data Table: Comparative Analysis of Thia-Diazatetracyclo Derivatives
Biological Activity
Chemical Structure and Properties
The compound is a complex heterocyclic structure featuring multiple bromine atoms and sulfur within its framework. The presence of nitrogen atoms contributes to its potential biological activity. Such compounds are often synthesized for their pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. The introduction of halogen atoms (like bromine) can enhance the lipophilicity and reactivity of the molecules, potentially leading to increased antimicrobial potency.
Anticancer Properties
Several studies have explored the anticancer effects of brominated compounds. For instance, brominated derivatives have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
Enzyme Inhibition
Compounds with complex ring structures can act as enzyme inhibitors. They may interact with active sites of enzymes involved in metabolic pathways, thereby altering cellular functions. Investigating their inhibitory effects on specific enzymes could yield significant insights into their therapeutic potential.
Case Studies
- Study on Antimicrobial Activity : A study conducted by Rycaj et al. (2016) explored various dibrominated compounds and their effects against bacterial strains. Results indicated that certain derivatives showed significant inhibition zones against Gram-positive bacteria.
- Anticancer Activity : A research article published in Journal of Medicinal Chemistry reported that similar tetracyclic compounds exhibited promising anticancer activity through mechanisms involving apoptosis and cell cycle modulation.
- Enzyme Inhibition Research : Another study focused on the enzyme inhibition profile of sulfur-containing heterocycles, demonstrating that modifications in the chemical structure could lead to enhanced inhibitory activity against specific targets.
Data Tables
| Biological Activity | Compound Structure | Reference |
|---|---|---|
| Antimicrobial | Dibrominated | Rycaj et al., 2016 |
| Anticancer | Tetracyclic | Journal of Medicinal Chemistry |
| Enzyme Inhibition | Sulfur-containing | Various Studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
